molecular formula C5H7CrFNO3+ B1452519 Pyridin-1-ium; trioxochromium; hydrofluoride CAS No. 83042-08-4

Pyridin-1-ium; trioxochromium; hydrofluoride

Cat. No. B1452519
CAS RN: 83042-08-4
M. Wt: 200.11 g/mol
InChI Key: CILFSGMCMJNHGX-UHFFFAOYSA-O
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Description

Pyridin-1-ium; trioxochromium; hydrofluoride, also known as Pyridinium fluorochromate, is a chemical compound with the molecular formula C5H6CrFNO3 . It is a product of the Thermo Scientific Chemicals brand, originally part of the Alfa Aesar product portfolio . Pyridinium refers to the cation [C5H5NH]+, which is the conjugate acid of pyridine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H6CrFNO3 . Pyridinium cations are aromatic and are isoelectronic with benzene .


Physical And Chemical Properties Analysis

This compound is a crystalline powder with a formula weight of 199.10 .

Advantages and Limitations for Lab Experiments

The advantages of using pyridin-1-ium; trioxochromium; hydrofluoride in lab experiments include its ability to act as a catalyst in the synthesis of various organic and inorganic compounds. Additionally, it can act as an oxidizing agent or a reducing agent, which can be useful in a variety of experiments. The main limitation of using this compound in lab experiments is its toxicity, as it can be hazardous to human health.

Future Directions

The potential future directions for the use of pyridin-1-ium; trioxochromium; hydrofluoride include its use in the synthesis of drugs and other pharmaceuticals, as well as its use in the synthesis of polymers. Additionally, it could be used in the synthesis of metal complexes, and as an oxidizing agent in the synthesis of organic compounds. Finally, it could be used in the synthesis of inorganic compounds, and as a reducing agent in the synthesis of inorganic compounds.

Scientific Research Applications

Pyridin-1-ium; trioxochromium; hydrofluoride has a variety of scientific applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, as well as in the synthesis of metal complexes. It has also been used as a reagent in the synthesis of pharmaceuticals and as a reagent in the synthesis of polymers. Additionally, it has been used as an oxidizing agent in the synthesis of organic compounds, and as a reducing agent in the synthesis of inorganic compounds.

Safety and Hazards

Pyridin-1-ium; trioxochromium; hydrofluoride may intensify fire as it is an oxidizer . It may cause cancer and an allergic skin reaction . The compound is sensitive to moisture .

properties

IUPAC Name

pyridin-1-ium;trioxochromium;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.Cr.FH.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;;1H;;;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILFSGMCMJNHGX-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1.O=[Cr](=O)=O.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7CrFNO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449633
Record name 83042-08-4 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83042-08-4
Record name 83042-08-4 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium Fluorochromate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 2
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 3
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 4
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 5
Pyridin-1-ium; trioxochromium; hydrofluoride
Reactant of Route 6
Pyridin-1-ium; trioxochromium; hydrofluoride

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